molecular formula C18H23NO4 B1247214 (5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

Cat. No. B1247214
M. Wt: 317.4 g/mol
InChI Key: HSICZNIIIPFAAO-FQJVJMQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one is a natural product found in Pandanus amaryllifolius with data available.

Scientific Research Applications

Chromophore Formation in Food-Related Maillard Reactions

The influence of carbohydrate moieties on the formation of chromophores during food-related Maillard reactions has been studied. Compounds similar in structure to the queried chemical have been detected in roasted xylose/L-proline mixtures. These chromophores are essential in understanding the browning and flavor development in foods during cooking processes (Frank & Hofmann, 2000).

Asymmetric Synthesis in Organic Chemistry

Research on the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, compounds structurally related to the queried chemical, has been conducted. This research is crucial for the field of asymmetric synthesis, contributing to the development of enantio-enriched compounds in organic chemistry (Bruyère et al., 2003).

Compounds in Fermentation Broth of Armillaria mellea

Studies on Armillaria mellea, a medicinal fungus, have isolated compounds with structures similar to the queried chemical. These findings are significant in understanding the chemical constituents of A. mellea, which is used in traditional Chinese medicine for various treatments (Wang et al., 2013).

Synthesis of Pyrimidine and Pyridine Derivatives

The synthesis of various heterocyclic compounds, including pyrimidine and pyridine derivatives, using arylmethylidene derivatives of furan-2(3H)-ones has been explored. This research is vital for creating new biologically active compounds with potential therapeutic applications (Aniskova et al., 2017).

Novel Compounds in Maillard Reaction Model Systems

Identification of new heterocyclic nitrogen compounds from glucose-lysine and xylose-lysine Maillard model systems has been achieved. This research contributes to understanding the formation of novel compounds during the Maillard reaction, a key process in food science (Bailey et al., 2000).

properties

Product Name

(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

InChI

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m0/s1

InChI Key

HSICZNIIIPFAAO-FQJVJMQJSA-N

Isomeric SMILES

CC1=C[C@H](OC1=O)[C@@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C

synonyms

pandamarilactonine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Reactant of Route 2
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Reactant of Route 5
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Reactant of Route 6
(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one

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